Benzamide, 4-ethyl-N-methyl-N-phenyl-
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Overview
Description
Benzamide, 4-ethyl-N-methyl-N-phenyl-: is an organic compound with the molecular formula C14H13NO . It is a derivative of benzamide, featuring an ethyl group at the 4-position of the benzene ring, and N-methyl-N-phenyl substituents on the amide nitrogen. This compound is of interest in various scientific research applications due to its unique chemical properties.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with benzamide as the starting material.
Ethylation: The benzamide undergoes ethylation at the 4-position using an ethylating agent such as ethyl iodide or ethyl bromide in the presence of a strong base like potassium tert-butoxide.
N-Methylation and N-Phenylation: The ethylated benzamide is then treated with methyl iodide and aniline to introduce the N-methyl and N-phenyl groups, respectively.
Industrial Production Methods: The industrial production of this compound involves scaling up the above synthetic routes, ensuring efficient reaction conditions, and optimizing yield and purity. Continuous flow reactors and automated systems are often employed to enhance production efficiency.
Types of Reactions:
Oxidation: Benzamide, 4-ethyl-N-methyl-N-phenyl- can undergo oxidation reactions to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents such as bromine (Br2) and nitric acid (HNO3) are employed for substitution reactions.
Major Products Formed:
Oxidation: 4-ethylbenzoic acid or 4-ethylbenzophenone.
Reduction: 4-ethyl-N-methylbenzylamine.
Substitution: Brominated or nitro-substituted derivatives.
Scientific Research Applications
Chemistry: This compound is used as an intermediate in the synthesis of various pharmaceuticals and organic materials. Biology: It serves as a probe in biological studies to understand enzyme mechanisms and protein interactions. Medicine: Industry: Utilized in the production of dyes, pigments, and other chemical products.
Mechanism of Action
The mechanism by which Benzamide, 4-ethyl-N-methyl-N-phenyl- exerts its effects involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its biological effects.
Comparison with Similar Compounds
Benzamide: The parent compound without the ethyl, methyl, and phenyl groups.
N-methylbenzamide: Similar structure but lacks the ethyl group.
N-phenylbenzamide: Similar structure but lacks the ethyl group.
Uniqueness: Benzamide, 4-ethyl-N-methyl-N-phenyl- is unique due to the presence of both ethyl and phenyl groups, which can influence its chemical reactivity and biological activity compared to its simpler analogs.
Properties
Molecular Formula |
C16H17NO |
---|---|
Molecular Weight |
239.31 g/mol |
IUPAC Name |
4-ethyl-N-methyl-N-phenylbenzamide |
InChI |
InChI=1S/C16H17NO/c1-3-13-9-11-14(12-10-13)16(18)17(2)15-7-5-4-6-8-15/h4-12H,3H2,1-2H3 |
InChI Key |
JYIJVISAPJCITM-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)C(=O)N(C)C2=CC=CC=C2 |
Origin of Product |
United States |
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